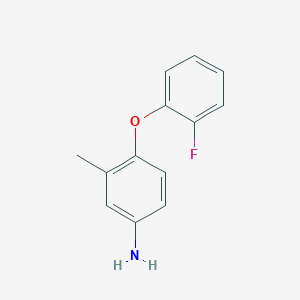

4-(2-Fluorofenoxi)-3-metil-anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Fluorophenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives. It features a fluorophenoxy group attached to the aniline ring, which imparts unique chemical and physical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Aplicaciones Científicas De Investigación

4-(2-Fluorophenoxy)-3-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals

Mecanismo De Acción

Target of Action

A structurally similar compound, cyhalofop-butyl, targets the enzyme acetyl-coenzyme a carboxylase (accase), which plays a crucial role in fatty acid biosynthesis .

Mode of Action

Cyhalofop-butyl, a similar compound, inhibits the accase enzyme, thereby disrupting fatty acid biosynthesis . This inhibition leads to the cessation of growth in targeted organisms .

Biochemical Pathways

By analogy with cyhalofop-butyl, it can be inferred that the compound may interfere with the fatty acid biosynthesis pathway by inhibiting the accase enzyme .

Result of Action

Based on the action of similar compounds, it can be inferred that the compound might lead to the cessation of growth in targeted organisms by disrupting fatty acid biosynthesis .

Action Environment

Cyhalofop-butyl, a similar compound, is known to be non-volatile and moderately soluble in water .

Análisis Bioquímico

Biochemical Properties

4-(2-Fluorophenoxy)-3-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as growth, survival, and migration . The interaction between 4-(2-Fluorophenoxy)-3-methylaniline and c-Met kinase results in the inhibition of the kinase activity, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of 4-(2-Fluorophenoxy)-3-methylaniline on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MCF-7 and A549, 4-(2-Fluorophenoxy)-3-methylaniline exhibits antiproliferative activity by inhibiting the c-Met kinase pathway . This inhibition leads to reduced cell proliferation and migration, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 4-(2-Fluorophenoxy)-3-methylaniline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity . This inhibition prevents the autophosphorylation of the kinase and subsequent activation of downstream signaling pathways. Additionally, 4-(2-Fluorophenoxy)-3-methylaniline may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Fluorophenoxy)-3-methylaniline can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(2-Fluorophenoxy)-3-methylaniline in cell culture models has demonstrated sustained antiproliferative effects, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of 4-(2-Fluorophenoxy)-3-methylaniline in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4-(2-Fluorophenoxy)-3-methylaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, 4-(2-Fluorophenoxy)-3-methylaniline is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-(2-Fluorophenoxy)-3-methylaniline can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-3-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluorophenol with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Fluorophenoxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Nitro and sulfonic acid derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Fluorophenoxy)quinoline: Known for its kinase inhibitory activity.

2-Substituted-4-(2-fluorophenoxy)pyridine: Exhibits potent inhibitory effects on kinase receptors.

N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide: Potential c-Met kinase inhibitor .

Uniqueness

4-(2-Fluorophenoxy)-3-methylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Actividad Biológica

4-(2-Fluorophenoxy)-3-methylaniline, a compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol, has garnered attention in various fields of biological and medicinal research due to its unique structural properties and biological activities. This article explores the compound’s biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorophenoxy group, which is known to impart specific electronic and steric properties that influence its reactivity and interaction with biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

Target Interactions

4-(2-Fluorophenoxy)-3-methylaniline has been shown to interact with various biological targets, most notably c-Met kinase, a receptor tyrosine kinase involved in critical cellular processes such as growth, survival, and migration. The compound inhibits the enzymatic activity of c-Met by binding to its active site, thereby disrupting downstream signaling pathways associated with cancer proliferation.

Biochemical Pathways

The compound may interfere with fatty acid biosynthesis by analogy to similar compounds like cyhalofop-butyl, which inhibit acetyl-coenzyme A carboxylase (ACCase). This inhibition could lead to reduced growth in target organisms by disrupting essential metabolic pathways.

Antiproliferative Effects

In vitro studies have demonstrated that 4-(2-Fluorophenoxy)-3-methylaniline exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This activity is primarily mediated through the inhibition of the c-Met kinase pathway, leading to decreased cell viability and proliferation rates.

Dose-Dependent Effects

The biological effects of this compound are dose-dependent. Lower concentrations typically exhibit therapeutic effects with minimal toxicity, while higher doses may lead to adverse effects. This relationship highlights the importance of optimizing dosing regimens in therapeutic applications.

Research Applications

4-(2-Fluorophenoxy)-3-methylaniline has several potential applications across various fields:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : The compound is investigated for its potential as a biochemical probe due to its interactions with specific enzymes and receptors.

- Medicine : Research is ongoing into its therapeutic properties, particularly its anti-cancer and anti-inflammatory activities.

- Industry : It is utilized in developing advanced materials and as an intermediate in pharmaceutical production.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-(2-Fluorophenoxy)quinoline | Kinase inhibitory activity | Related structure with similar properties |

| 2-Substituted-4-(2-fluorophenoxy)pyridine | Potent inhibitory effects on kinase receptors | Potentially shares mechanisms |

| N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide | Potential c-Met kinase inhibitor | Structural similarity enhances potency |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 4-(2-Fluorophenoxy)-3-methylaniline in preclinical models. For instance:

- In one study, the compound demonstrated a significant reduction in tumor growth in xenograft models when administered at specific dosages over a defined period. The results indicated a greater than 65% reduction in tumor size compared to controls .

- Another investigation revealed that the compound's stability under standard laboratory conditions allows it to maintain efficacy over time, making it suitable for prolonged therapeutic applications.

Propiedades

IUPAC Name |

4-(2-fluorophenoxy)-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPHNMQIXNXQFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.